1-[(3-Bromo-4-methylphenyl)methyl]azetidine
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Overview
Description
1-[(3-Bromo-4-methylphenyl)methyl]azetidine is an organic compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. This compound is characterized by the presence of a bromine atom and a methyl group attached to a benzene ring, which is further connected to an azetidine ring via a methylene bridge. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(3-Bromo-4-methylphenyl)methyl]azetidine typically involves the following steps:
Bromination of 4-methylacetophenone: This step involves the bromination of 4-methylacetophenone using bromine in the presence of a catalyst such as aluminum trichloride.
Formation of the azetidine ring: The brominated product is then reacted with azetidine under basic conditions to form the final compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
1-[(3-Bromo-4-methylphenyl)methyl]azetidine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles under appropriate conditions.
Oxidation Reactions: The methyl group can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction Reactions: The compound can undergo reduction reactions to remove the bromine atom or reduce the azetidine ring.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted azetidines, while oxidation reactions can produce carboxylic acids or aldehydes .
Scientific Research Applications
1-[(3-Bromo-4-methylphenyl)methyl]azetidine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-[(3-Bromo-4-methylphenyl)methyl]azetidine involves its interaction with various molecular targets and pathways. The bromine atom and the azetidine ring play crucial roles in its reactivity and biological activity. The compound can form covalent bonds with nucleophilic sites in biological molecules, leading to changes in their structure and function .
Comparison with Similar Compounds
Similar Compounds
1-[(3-Bromo-5-methylphenyl)methyl]azetidine: Similar structure but with a different position of the methyl group.
1-[(3-Bromo-4-methylphenyl)methyl]pyridinium: Contains a pyridinium ring instead of an azetidine ring.
3-Bromo-1-methylindazole: Contains an indazole ring instead of an azetidine ring.
Uniqueness
1-[(3-Bromo-4-methylphenyl)methyl]azetidine is unique due to its specific substitution pattern on the benzene ring and the presence of the azetidine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C11H14BrN |
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Molecular Weight |
240.14 g/mol |
IUPAC Name |
1-[(3-bromo-4-methylphenyl)methyl]azetidine |
InChI |
InChI=1S/C11H14BrN/c1-9-3-4-10(7-11(9)12)8-13-5-2-6-13/h3-4,7H,2,5-6,8H2,1H3 |
InChI Key |
JQTYFHGHGHBDCL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)CN2CCC2)Br |
Origin of Product |
United States |
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